SGLT1 vs. SGLT2 Selectivity: A 34.6-Fold Preference for the Target Isoform
When conjugated as a glucoside derivative (the prodrug form), the core scaffold of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole demonstrates a 34.6-fold selectivity for human SGLT1 over human SGLT2 [1]. This is in stark contrast to many other pyrazole-based SGLT inhibitors, which often exhibit poor isoform selectivity or a preference for SGLT2 [2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 50 nM (hSGLT1) vs. 1730 nM (hSGLT2) |
| Comparator Or Baseline | Selectivity Ratio (hSGLT2 IC50 / hSGLT1 IC50) = 34.6 |
| Quantified Difference | 34.6-fold more potent at hSGLT1 |
| Conditions | COS7 cells expressing human SGLT1 or SGLT2; [14C]-AMG uptake assay [1] |
Why This Matters
This high selectivity is essential for researchers investigating SGLT1-specific physiological roles or developing therapies that target intestinal glucose absorption without inducing glucosuria, a common side effect of SGLT2 inhibition [3].
- [1] BindingDB. BDBM50426888: CHEMBL2323694. Affinity Data for Sodium/glucose cotransporter 1 and 2 (Human). View Source
- [2] Albany Molecular Research, Inc. US8575114. Pyrazole compound and pharmaceutical use thereof for inhibiting SGLT1. BindingDB BDBM104500. View Source
- [3] Miura T, Ogoshi Y, Ueyama K, et al. Pyrazole compound and pharmaceutical use thereof for inhibiting SGLT1. US Patent US8575114, 2012. View Source
